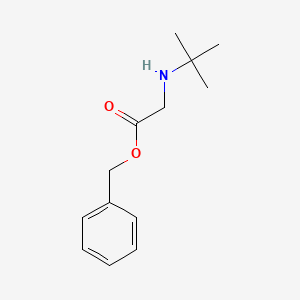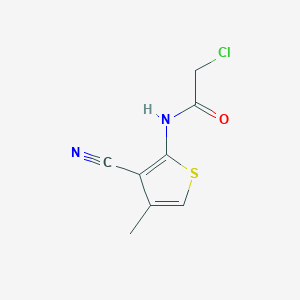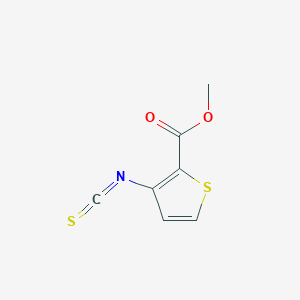![molecular formula C18H16N2O2 B1306118 4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 950187-45-8](/img/structure/B1306118.png)
4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Übersicht
Beschreibung
The compound "4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid" is a derivative of quinolinecarboxylic acid, which is a class of compounds known for their potent antibacterial properties. These compounds typically function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication .
Synthesis Analysis
The synthesis of quinolinecarboxylic acid derivatives often involves the Gould-Jacobs quinoline synthesis, as described for the preparation of a variety of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids . The process starts with an appropriately substituted aniline and proceeds through several steps, including ethylation and hydrolysis, to yield the desired acid products. The synthesis is designed to introduce specific substituents that can enhance the antibacterial activity and pharmacokinetic properties of the compounds .
Molecular Structure Analysis
The molecular structure of quinolinecarboxylic acid derivatives is characterized by the presence of a carboxylate group, nitrogen donor atoms, and large conjugated π systems, which provide potential sites for hydrogen bonding and aromatic ring stacking interactions . These structural features are crucial for the interaction with bacterial DNA gyrase and are often fine-tuned to optimize antibacterial activity .
Chemical Reactions Analysis
Quinolinecarboxylic acid derivatives can form various solvates and polymorphs through different types of hydrogen bonds and encapsulation processes . The ability to form stable complexes with metals, as seen in the synthesis of metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid, is another aspect of their chemical reactivity . These interactions can influence the physical properties and biological activities of the compounds.
Physical and Chemical Properties Analysis
The physicochemical properties of quinolinecarboxylic acid derivatives, such as water solubility and log P, are closely related to their structural modifications . These properties are significant for the compounds' bioavailability and efficacy as antibacterial agents. The crystal structures of these compounds reveal the presence of various intermolecular interactions, which can affect their solid-state properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
The study of crystal structures and molecular interactions involving pyridine and quinoline derivatives, such as 4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid, is a significant area of research. These compounds have been explored for their unique interactions and hydrogen bonding patterns in crystallography. For instance, Shi-Wen Huang et al. (2010) investigated the crystal structure of 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, highlighting the importance of hydrogen bonds and aromatic ring stacking interactions in supermolecular chemistry (Huang et al., 2010).
Coordination Chemistry and Metal Complexes
The field of coordination chemistry has seen the application of pyridine and quinoline derivatives in forming metal complexes. Long Zhang et al. (2016) synthesized metal complexes based on quinoline carboxylate ligand derived from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, exploring their structures and antibacterial activities. These complexes, featuring different metals like Mn, Co, and Cd, show unique 1D chain structures and fluorescent behavior (Zhang et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)11-6-7-16-15(9-11)13-4-1-5-14(13)17(20-16)12-3-2-8-19-10-12/h1-4,6-10,13-14,17,20H,5H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQOADCEHBWLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















